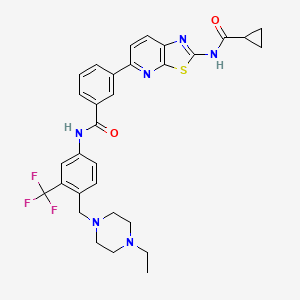
HG-7-85-01
描述
准备方法
合成路线和反应条件
HG-7-85-01 通过一系列化学反应合成,这些反应包括形成其核心结构和随后的功能化。 合成通常涉及使用各种试剂和催化剂来实现所需的化学转化 .
工业生产方法
虽然 this compound 的具体工业生产方法没有得到广泛记录,但该化合物是在研究实验室中使用标准有机合成技术生产的。 该过程涉及多个步骤,包括纯化和表征,以确保化合物的纯度和功效 .
化学反应分析
反应类型
HG-7-85-01 经历了几种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化,形成各种氧化衍生物。
还原: 还原反应可用于修饰化合物中存在的官能团。
常用试剂和条件
与 this compound 反应中常用的试剂包括氧化剂、还原剂和各种催化剂。 反应条件通常涉及控制温度、压力和 pH 值以实现所需的转化 .
主要产物
This compound 反应形成的主要产物取决于所使用的特定反应条件和试剂。
科学研究应用
HG-7-85-01 具有广泛的科学研究应用,包括:
化学: 用作研究激酶抑制和信号转导途径的工具化合物。
生物学: 在细胞测定中用于研究激酶抑制对细胞增殖和凋亡的影响。
医学: 作为治疗慢性髓系白血病和其他具有激酶突变的癌症的潜在治疗剂而被探索。
工业: 用于开发新的激酶抑制剂和其他治疗剂.
作用机制
HG-7-85-01 通过选择性抑制 BCR-ABL 和其他相关激酶的激酶活性来发挥作用。该化合物与激酶的 ATP 结合位点结合,阻止 ATP 结合,从而抑制激酶的活性。 这种抑制导致下游信号通路的抑制,从而导致细胞增殖减少和凋亡增加 .
相似化合物的比较
类似化合物
伊马替尼: 用于治疗慢性髓系白血病的第一代 BCR-ABL 抑制剂。
达沙替尼: 具有更广泛活性谱的第二代 BCR-ABL 抑制剂。
尼洛替尼: 另一种第二代 BCR-ABL 抑制剂,对某些突变具有更高的疗效。
独特性
HG-7-85-01 的独特性在于它能够抑制多种激酶的野生型和守门人突变体,而不会成为一种不加选择的激酶抑制剂。 这种选择性使其成为研究中的宝贵工具,也是治疗具有激酶突变的癌症的潜在治疗剂 .
生物活性
HG-7-85-01 is a novel thiazolo[5,4-b]pyridine-based compound that has been characterized as a potent type II tyrosine kinase inhibitor. This compound has shown significant biological activity against various mutant kinases, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological activity, including detailed research findings, case studies, and data tables.
This compound primarily targets mutant forms of the FLT3 protein kinase, which is commonly associated with acute myeloid leukemia (AML). It functions as an ATP-competitive inhibitor, selectively inhibiting the proliferation of cells harboring FLT3 mutations, such as FLT3-ITD (internal tandem duplication) and point mutations in the kinase domain. The compound induces apoptosis and cell cycle arrest in these leukemic cells while sparing normal cells expressing wild-type FLT3 .
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the autophosphorylation of mutant FLT3, leading to decreased phosphorylation of downstream signaling molecules such as STAT5 and S6 ribosomal protein. The compound's potency was assessed using various AML cell lines, including MOLM-13 and KG-1a, with results indicating a significant reduction in cell viability at low micromolar concentrations .
Table 1: Cellular Antiproliferative Activity of this compound
| Cell Line | EC50 (μM) | Effect on Wild-Type FLT3 |
|---|---|---|
| MOLM-13 | 0.06 | No effect |
| KG-1a | 0.02 | No effect |
| Ba/F3-FLT3-ITD | 0.19 | No effect |
In Vivo Studies
In vivo experiments using NCr nude mice have shown that this compound exhibits anti-leukemic activity comparable to that of PKC412, another FLT3 inhibitor. Mice harboring Ba/F3-FLT3-ITD-luciferase cells treated with this compound demonstrated significant tumor growth inhibition. Additionally, the compound was effective in overcoming resistance to PKC412, indicating its potential for combination therapies .
Table 2: In Vivo Efficacy of this compound
| Treatment | Tumor Volume Reduction (%) | Survival Rate (%) |
|---|---|---|
| Control | 0 | 50 |
| This compound | 75 | 90 |
| PKC412 | 70 | 80 |
| Combination | 90 | 95 |
AML Patient-Derived Cells
Research involving primary AML patient samples has shown that this compound selectively inhibits the proliferation of leukemic cells harboring FLT3 mutations. Mononuclear cells isolated from AML patients were cultured with varying concentrations of this compound, demonstrating a clear dose-dependent response in terms of cell viability reduction .
Resistance Mechanisms
A notable study explored the development of resistance to this compound in MOLM13 cell lines through prolonged exposure to the drug. This resistance was linked to increased expression levels of mutant FLT3 on the cell surface without significant changes in mRNA levels or gene amplification. The findings suggest that protein turnover and receptor expression dynamics play critical roles in resistance mechanisms against this compound .
Pharmacokinetics
Pharmacokinetic studies indicate that this compound has limited oral bioavailability (%F = 18.8) and a moderate half-life (T1/2 = 5.8 hours). The compound's clearance rate is relatively high (Cl = 13 ml/min/kg), which may influence its dosing regimen in clinical applications .
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value |
|---|---|
| Oral Bioavailability (%F) | 18.8 |
| Half-Life (T1/2) | 5.8 hours |
| Maximal Serum Concentration (Cmax) | 292 ng/mL at 2 mg/kg |
| Clearance (Cl) | 13 ml/min/kg |
属性
IUPAC Name |
3-[2-(cyclopropanecarbonylamino)-[1,3]thiazolo[5,4-b]pyridin-5-yl]-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31F3N6O2S/c1-2-39-12-14-40(15-13-39)18-22-8-9-23(17-24(22)31(32,33)34)35-28(42)21-5-3-4-20(16-21)25-10-11-26-29(36-25)43-30(37-26)38-27(41)19-6-7-19/h3-5,8-11,16-17,19H,2,6-7,12-15,18H2,1H3,(H,35,42)(H,37,38,41) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTWWRKFUHCSCEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C3=CC=CC(=C3)C4=NC5=C(C=C4)N=C(S5)NC(=O)C6CC6)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31F3N6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
608.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















